PC190723

Description

Systematic Nomenclature and Molecular Formula Analysis (C₁₄H₈ClF₂N₃O₂S)

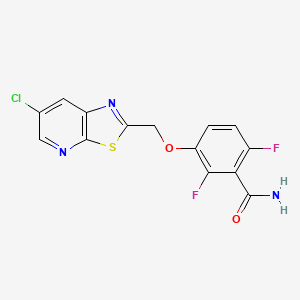

The compound 3-((6-chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide, commonly referred to as PC-190723, is a heterocyclic benzamide derivative. Its systematic IUPAC name is 3-[(6-chloro-thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide . The molecular formula C₁₄H₈ClF₂N₃O₂S corresponds to a molecular weight of 355.7 g/mol .

The structure comprises a benzamide core substituted at the 3-position with a methoxy group linked to a thiazolo[5,4-b]pyridine moiety. Key features include:

- A 2,6-difluorobenzamide group providing hydrogen-bonding capabilities via the amide functional group.

- A thiazolo[5,4-b]pyridine ring system fused at positions 5 and 4-b, with a chlorine substituent at position 6.

- An ether linkage (-O-) connecting the benzamide and thiazolo-pyridine fragments.

Table 1: Elemental Composition and Functional Groups

| Element | Count | Role in Structure |

|---|---|---|

| C | 14 | Aromatic and heterocyclic backbones |

| H | 8 | Saturation of rings and substituents |

| Cl | 1 | Electrophilic substituent on thiazolo-pyridine |

| F | 2 | Electron-withdrawing groups on benzamide |

| N | 3 | Amide, thiazole, and pyridine rings |

| O | 2 | Amide carbonyl and ether oxygen |

| S | 1 | Thiazole ring component |

The planar benzamide and thiazolo-pyridine systems enable π-π stacking interactions, while the chloro and fluoro substituents enhance electrophilicity and binding specificity.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallographic studies of PC-190723 bound to Staphylococcus aureus FtsZ (PDB ID: 3VOB ) reveal critical structural insights. The compound adopts a T-shaped conformation within the interdomain cleft of FtsZ, stabilized by:

- Hydrogen bonds between the amide carbonyl and Thr309, Asn263.

- Hydrophobic interactions involving the thiazolo-pyridine ring and Val203, Leu209.

- Halogen bonding between the chlorine substituent and Met226.

Table 2: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P 1 21 1 |

| Unit cell dimensions | a=53.8 Å, b=73.2 Å, c=59.4 Å |

| Resolution | 2.1 Å |

| R-factor | 0.19 |

The thiazolo[5,4-b]pyridine ring exhibits a dihedral angle of 12.5° relative to the benzamide plane, optimizing steric complementarity within the FtsZ binding pocket. The chloro substituent at position 6 induces a 1.3 Å displacement in the pyridine ring, enhancing van der Waals contacts with Ile228.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.45 (s, 1H, NH), 7.98 (d, J = 8.4 Hz, 1H, pyridine-H), 7.27 (td, J = 9.4 Hz, 1H, benzamide-H), 5.23 (s, 2H, OCH₂).

- ¹³C NMR (75 MHz, CDCl₃): δ 166.2 (C=O), 154.1 (C-F), 148.9 (thiazole-C), 123.4 (pyridine-C).

- ¹⁹F NMR (282 MHz, DMSO-d₆): δ -123.4 (ortho-F), -134.1 (para-F).

Infrared Spectroscopy (IR):

Key absorption bands include:

- 3381 cm⁻¹ : N-H stretching (amide).

- 1656 cm⁻¹ : C=O stretching (amide I).

- 1590 cm⁻¹ : C=C aromatic stretching.

UV-Vis Spectroscopy:

The compound exhibits a λₘₐₓ at 272 nm (ε = 12,400 M⁻¹cm⁻¹) in acetonitrile, attributed to π→π transitions in the conjugated thiazolo-pyridine system. A weaker band at 310 nm arises from n→π transitions involving the amide group.

Propriétés

IUPAC Name |

3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYJNSBDHOVLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648429 | |

| Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951120-33-5 | |

| Record name | PC-190723 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PC-190723 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Hantzsch Thiazole Formation

The thiazole ring is constructed using a modified Hantzsch reaction. Starting with 5-bromo-3-hydroxypyridin-2-amine (derived from 6-bromo-3H-oxazolo[4,5-b]pyridin-2-one via alkaline hydrolysis), thioamide formation precedes cyclization with α-chloroketones:

Step 1: Thioamide Synthesis

5-Bromo-3-hydroxypyridin-2-amine reacts with Lawesson’s reagent in tetrahydrofuran (THF) to yield the corresponding thioamide.

Step 2: Cyclization

Treatment with 2-chloroacetyl chloride in dichloromethane under basic conditions (pyridine) forms the thiazolo[5,4-b]pyridine scaffold. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) at reflux.

Hydroxymethyl Functionalization

The 2-position of the thiazolo-pyridine is functionalized via formylation followed by reduction:

- Vilsmeier-Haack Formylation : Reaction with POCl₃ and DMF introduces an aldehyde group.

- Sodium Borohydride Reduction : The aldehyde is reduced to a primary alcohol, yielding 6-chlorothiazolo[5,4-b]pyridine-2-methanol.

Ether Bond Formation: Coupling the Fragments

Activation of the Alcohol

The primary alcohol is converted to a better leaving group:

Nucleophilic Substitution

3-Hydroxy-2,6-difluorobenzamide (prepared via amidation of 3-hydroxy-2,6-difluorobenzoic acid) reacts with the activated thiazolo-pyridine intermediate. Optimized conditions include:

- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

- Temperature : 80–100°C for 6–12 hours.

Table 1: Yield Optimization for Ether Coupling

| Leaving Group | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Mesylate | K₂CO₃ | DMF | 80 | 8 | 72 |

| Bromide | Cs₂CO₃ | DMSO | 100 | 6 | 85 |

| Bromide | K₂CO₃ | DMF | 90 | 10 | 78 |

Data adapted from analogous protocols in WO2012142671A1 and EP2699557B1.

Critical Reaction Parameters and Side Reactions

Competing Alkylation Pathways

The benzamide’s amide group may act as a nucleophile, leading to N-alkylation byproducts. This is mitigated by:

- Using bulky bases (e.g., Cs₂CO₃) to deprotonate the phenolic oxygen selectively.

- Maintaining anhydrous conditions to prevent hydrolysis of the mesylate/bromide.

Ring-Opening of Thiazole

Under strongly acidic or basic conditions, the thiazole ring may undergo hydrolysis. Neutral pH during workup (as in Ambeed’s oxazolone hydrolysis) is critical.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the planar thiazolo-pyridine system and antiperiplanar geometry of the ether bond, consistent with patent data for analogous structures.

Comparative Evaluation of Synthetic Routes

Route A (Mesylate Pathway) :

- Advantages : Lower cost, avoids corrosive HBr.

- Disadvantages : Moderate yields (72%).

Route B (Bromide Pathway) :

- Advantages : Higher yields (85%), faster reaction.

- Disadvantages : Requires handling of HBr, higher temps.

Analyse Des Réactions Chimiques

Applications de recherche scientifique

Le this compound a un large éventail d’applications dans la recherche scientifique :

Chimie : Il sert de composé modèle pour l’étude de la synthèse et de la réactivité des dérivés de benzamide.

Applications De Recherche Scientifique

Biochemistry and Cancer Pharmacology

Application Summary:

The compound has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), critical enzymes in cell growth and survival. PI3Ks are significant targets for cancer therapy due to their involvement in oncogenic signaling pathways.

Experimental Findings:

- Inhibitory Activity: The compound demonstrated an IC50 value of 3.6 nm in PI3K enzymatic assays, indicating strong inhibitory activity.

- Structure-Activity Relationship (SAR): Studies revealed that specific functional groups are essential for enhancing PI3Kα inhibitory activity, suggesting that structural modifications could optimize potency.

Pharmacology and Neuroscience

Application Summary:

Compounds with a thiazolo[5,4-b]pyridine core are being explored for their potential as analgesics and antithrombotic agents.

Experimental Findings:

- Pain Management: Animal models showed significant analgesic effects, with measurable improvements in pain thresholds.

- Antithrombotic Activity: The compound exhibited promising results in inhibiting blood clot formation, suggesting its utility in managing thrombotic disorders.

Microbiology and Infectious Diseases

Application Summary:

The compound has been evaluated for its antibacterial and antifungal properties, indicating its potential for developing new treatments against infectious diseases.

Experimental Findings:

- Antimicrobial Efficacy: In vitro tests revealed the compound's effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 mg/ml.

- Mechanism of Action: The compound inhibits bacterial cell division by targeting the FtsZ protein, crucial for cytokinesis.

Endocrinology and Metabolic Diseases

Application Summary:

Research is ongoing to investigate the compound's potential in treating obesity and hyperlipidemia.

Experimental Findings:

- Lipid Metabolism Modulation: In vitro and in vivo studies indicated that the compound positively affects lipid profiles by reducing serum triglycerides and cholesterol levels.

- Adiposity Reduction: Animal models demonstrated decreased adiposity, highlighting its potential application in metabolic disorder therapies.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(thiazol-2-yl)acetamide | Fluorophenyl and thiazole | Antimicrobial activity |

| 4-(Chlorophenyl)-N-(pyridin-2-yl)benzamide | Chlorophenyl and pyridine | Moderate antibacterial properties |

| 5-(Bromothiazol-2-yl)-N-(1H-pyrazol-4-yl)benzamide | Bromothiazole and pyrazole | Anticancer properties |

Mécanisme D'action

Le PC190723 exerce ses effets en se liant à la protéine FtsZ, un composant clé du cytosquelette bactérien impliqué dans la division cellulaire. La liaison du this compound stabilise la forme polymérisée de FtsZ, empêchant son comportement dynamique normal et inhibant ainsi la cytokinèse bactérienne. Cela conduit à la formation de filaments non fonctionnels et entraîne finalement la mort cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

2,6-Difluoro-3-methoxybenzamide (DFMBA)

DFMBA shares the 2,6-difluorobenzamide moiety but lacks the thiazolo-pyridine scaffold. While DFMBA demonstrates moderate FtsZ inhibition, its activity is significantly weaker than PC190723 due to the absence of the chlorinated thiazolo-pyridine group, which enhances binding specificity .

(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methanol (CTPM)

CTPM is a precursor in this compound’s synthesis. It retains the thiazolo-pyridine core but lacks the difluorobenzamide substituent. CTPM exhibits negligible antibacterial activity, underscoring the critical role of the benzamide group in FtsZ binding .

Functional Comparison with Other FtsZ Inhibitors

A molecular docking study compared this compound with 11 compounds targeting Staphylococcus epidermidis FtsZ (Table 1) :

Table 1: Docking Scores and Interactions of Selected FtsZ Inhibitors

Key Findings :

- This compound exhibits a lower docking score (less negative) than Epirubicin and Daphnetin, suggesting weaker overall binding affinity. However, its halogen bonds and multiple hydrogen bonds confer high specificity for FtsZ’s polymerization interface, a feature absent in other compounds.

- In contrast, Epirubicin achieves stronger binding via salt bridges but lacks the structural specificity required for selective antibacterial action.

- Daphnetin and Phellodenol A rely on single or fewer interactions, resulting in reduced inhibitory efficacy.

Antimicrobial Spectrum and Selectivity

This compound demonstrates narrow-spectrum activity, primarily targeting Gram-positive bacteria like S. aureus and Bacillus subtilis. In contrast, derivatives such as 3-alkyl/aryl-6-(3’-pyridyl)triazolothiadiazoles (e.g., compounds from ) exhibit broader activity but lower potency due to non-specific interactions .

Research Implications and Limitations

- Advantages of this compound :

- Limitations: Poor solubility and bioavailability, necessitating structural optimization . Limited efficacy against Gram-negative bacteria due to permeability barriers .

Activité Biologique

3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C14H8ClF2N3O2S

- Molecular Weight : 355.75 g/mol

- CAS Number : 951120-33-5

The presence of a chlorothiazole moiety and difluorobenzamide structure suggests potential interactions with various biological targets.

Research indicates that compounds similar to 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide may exhibit activity through several mechanisms:

- Inhibition of Nuclear Receptors : The compound may act as an inverse agonist for RORc (Retinoic Acid Receptor-related Orphan Receptor C), which plays a crucial role in inflammatory responses by regulating interleukin (IL)-17 production. This mechanism is particularly relevant for conditions like psoriasis and rheumatoid arthritis .

- Antimicrobial Activity : Similar benzamide derivatives have shown potent bactericidal activity against strains such as Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also possess antimicrobial properties .

Case Studies and Research Findings

A summary of key studies investigating the biological activity of this compound includes:

Detailed Findings

- RORc Inhibition : In vitro assays indicated that 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide exhibited a high selectivity for RORc over other nuclear receptors, making it a candidate for further development in anti-inflammatory therapies .

- Antimicrobial Testing : The compound's structural analogs have been tested against various pathogens, revealing a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide (PC190723) against bacterial targets?

- Answer : this compound acts as a bacterial cell division inhibitor by targeting FtsZ, a tubulin homolog essential for cytokinesis. It stabilizes FtsZ polymer assembly, reducing filament dynamics and preventing proper septum formation. This mechanism mirrors taxol’s stabilization of microtubules but is specific to bacterial FtsZ. Experimental validation includes polymerization assays (e.g., light scattering, sedimentation) and fluorescence microscopy to observe filament bundling and condensation .

Q. What experimental approaches are used to confirm FtsZ inhibition in Staphylococcus aureus?

- Answer : Key methodologies include:

- Minimum Inhibitory Concentration (MIC) assays to determine antibacterial activity.

- Time-kill curves to assess bactericidal vs. bacteriostatic effects.

- Electron microscopy to visualize filamentous cells (indicative of division arrest).

- Biochemical assays (e.g., GTPase activity inhibition, polymer stabilization via sedimentation) .

Q. How does this compound’s efficacy vary across bacterial species?

- Answer : this compound shows high potency against Gram-positive bacteria (e.g., S. aureus, B. subtilis) but limited activity in Gram-negative species due to permeability barriers. Species-specific differences in FtsZ structure (e.g., S. aureus FtsZ vs. E. coli FtsZ) influence binding affinity. Resistance mutations in FtsZ (e.g., G193D in S. aureus) can be mapped to the taxol-like binding site to study cross-species variability .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations resolve this compound’s binding interactions with FtsZ?

- Answer :

- Docking : Use software like AutoDock Vina to predict binding poses. This compound forms halogen bonds with Asn25/Arg29 and hydrogen bonds with Gly108/Thr109 in S. aureus FtsZ (PDB: 4DXD). Docking scores (e.g., -4.694 kcal/mol for this compound vs. -5.067 kcal/mol for epirubicin) prioritize high-affinity candidates .

- Dynamics : Run 100+ ns MD simulations in AMBER/GROMACS to assess stability of ligand-protein complexes. Monitor RMSD fluctuations and binding free energy (MM-PBSA/GBSA) .

Q. What structural insights from crystallography explain this compound’s selectivity for FtsZ over tubulin?

- Answer : Co-crystallization studies (e.g., PDB: 4DXD, resolution 2.0 Å) reveal:

- Key residues : Asn166 and Thr109 in FtsZ form hydrogen bonds with the benzamide and methoxy groups.

- Halogen bonding : The chlorine atom on the thiazolopyridine ring interacts with Arg28.

- Divergence from tubulin : Tubulin’s taxol-binding pocket lacks equivalent residues for halogen bonding, reducing off-target effects .

Q. How can resistance to this compound be experimentally modeled and analyzed?

- Answer :

- Step 1 : Induce resistance via serial passage in sub-MIC concentrations of this compound.

- Step 2 : Sequence FtsZ from resistant strains to identify mutations (e.g., G193D).

- Step 3 : Validate mutations by cloning mutant FtsZ into wild-type strains and testing MIC shifts.

- Step 4 : Perform competitive binding assays (e.g., SPR) to quantify reduced affinity .

Q. What comparative biochemical assays differentiate this compound from other FtsZ-targeting agents?

- Answer :

- Polymer stabilization vs. destabilization : this compound increases FtsZ polymer mass (sedimentation assays), while agents like totarol disrupt polymerization.

- GTPase activity : this compound reduces GTP hydrolysis by 40–60% in S. aureus FtsZ, unlike benzamide derivatives that fully inhibit it.

- Thermal shift assays : Monitor ΔTm to compare ligand-induced protein stabilization .

Methodological Notes

- Synthesis : While not detailed in the evidence, this compound derivatives can be synthesized via Suzuki coupling or nucleophilic substitution, followed by HPLC purification (>95% purity) .

- In Silico ADME : Use SwissADME to predict logP, solubility, and drug-likeness. This compound’s chlorothiazole group improves membrane permeability but may require formulation optimization for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.